

Evaluating the Specificity of Pik-III Against Other Lipid Kinases: A Comparative Guide

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Compound of Interest

Compound Name: *Pik-III*

Cat. No.: *B610108*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective evaluation of the lipid kinase inhibitor **Pik-III**, focusing on its specificity against its primary target, Vacuolar Protein Sorting 34 (Vps34), and other lipid kinases. The information presented is supported by available experimental data to aid researchers in assessing the suitability of **Pik-III** for their studies.

Introduction to Pik-III

Pik-III is a potent and selective inhibitor of Vps34, the sole Class III phosphoinositide 3-kinase (PI3K).[1][2] Vps34 plays a crucial role in intracellular vesicular trafficking, particularly in the initiation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[3] By inhibiting Vps34, **Pik-III** serves as a valuable chemical tool to study the physiological and pathological roles of autophagy. However, the utility of any kinase inhibitor in research and therapeutic development is critically dependent on its specificity. Off-target effects can lead to misinterpretation of experimental results and potential toxicity. This guide examines the specificity profile of **Pik-III** based on currently available data.

Quantitative Analysis of Pik-III Specificity

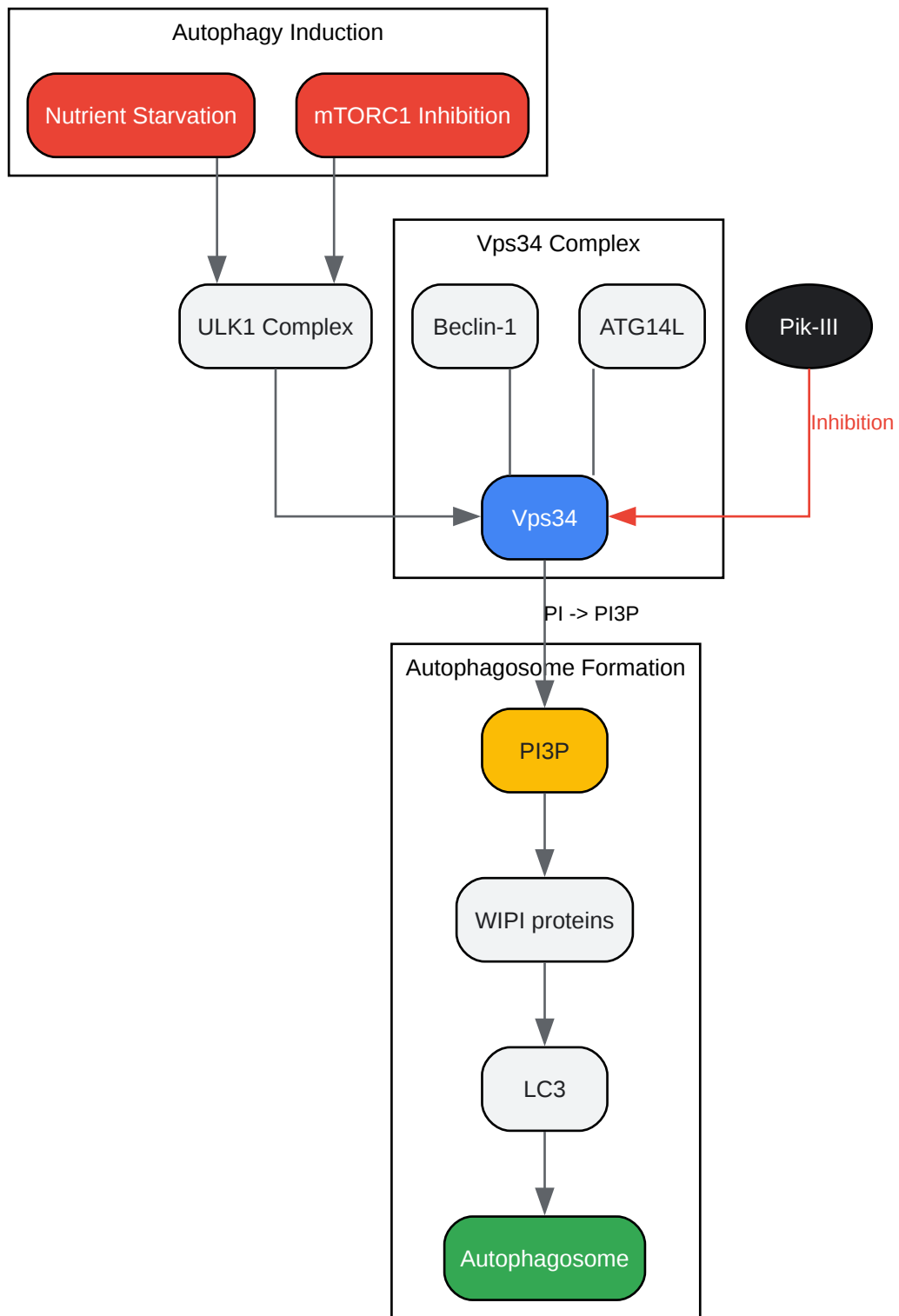
The inhibitory activity of **Pik-III** has been quantified against its primary target, Vps34, and at least one other lipid kinase isoform, PI(3)K δ . The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

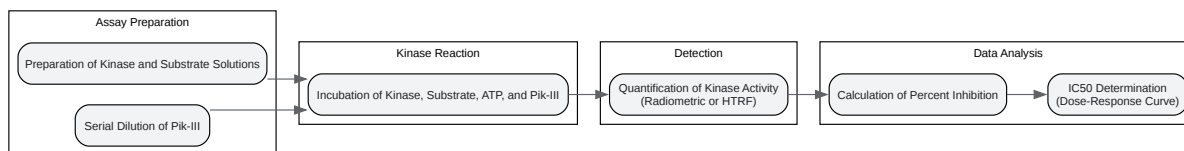
Kinase Target	IC50 (μM)	Fold Selectivity vs. Vps34
Vps34 (Class III PI3K)	0.018[1][2]	1
PI(3)K δ (Class I PI3K)	1.2[1][2]	~67

Note: A comprehensive public dataset of **Pik-III**'s IC50 values against a full panel of lipid kinases, including all Class I PI3K isoforms (α , β , γ), is not readily available. However, it has been reported that **Pik-III** exhibits at least 100-fold selectivity for Vps34 over other PI3Ks.[4] The development of other highly selective Vps34 inhibitors, such as SAR405 and VPS34-IN1, demonstrates that achieving high specificity for the Class III PI3K is feasible.[5][6]

Signaling Pathway Context

Pik-III's primary target, Vps34, is a central component of the autophagy initiation pathway. Vps34, in complex with Beclin-1 and other proteins, catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI3P). PI3P then serves as a docking site for effector proteins that initiate the formation of the autophagosome. This pathway is distinct from the Class I PI3K signaling cascade (PI3K/AKT/mTOR), which is typically associated with cell growth and proliferation. The diagram below illustrates the position of Vps34 in the autophagy pathway.





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